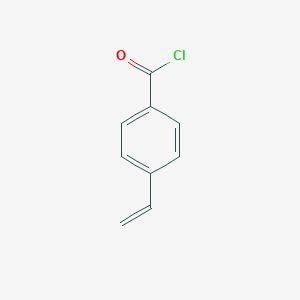
5,6,7,8-Tetrahydro-1-naphthyl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-1-naphthyl methylcarbamate, commonly known as THNMC, is a carbamate derivative that has shown potential in various scientific research applications. This compound has gained attention due to its unique chemical structure and potential therapeutic benefits. In
Scientific Research Applications
THNMC has shown potential in various scientific research applications. It has been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. THNMC has been shown to have neuroprotective effects and can prevent the death of neurons. Additionally, THNMC has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells.
Mechanism of Action
THNMC's mechanism of action is not fully understood, but it has been shown to modulate the activity of certain enzymes and receptors in the brain. THNMC has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, THNMC can increase the levels of acetylcholine in the brain, which can improve cognitive function. THNMC has also been shown to modulate the activity of certain receptors in the brain, which can have neuroprotective effects.
Biochemical and Physiological Effects:
THNMC has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. THNMC has also been shown to have antioxidant effects, which can protect neurons from oxidative stress. Additionally, THNMC has been shown to inhibit the growth of cancer cells, which can have potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
THNMC has several advantages and limitations for lab experiments. One advantage is that it is readily available in high purity and yield, making it easy to obtain for scientific research. Another advantage is that it has shown potential in various scientific research applications, making it a versatile compound. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to study. Additionally, THNMC has not been extensively studied in humans, which can limit its potential therapeutic applications.
Future Directions
There are several future directions for THNMC research. One direction is to further investigate its mechanism of action, which can provide insight into its potential therapeutic applications. Another direction is to study its effects in humans, which can determine its safety and efficacy as a potential therapeutic agent. Additionally, THNMC can be studied for its potential use in treating other neurodegenerative disorders and cancer types. Overall, THNMC has shown potential in various scientific research applications, and further research can provide valuable insights into its potential therapeutic benefits.
Synthesis Methods
THNMC can be synthesized through a multi-step process that involves the reaction of 1-naphthol with methyl isocyanate and tetrahydrofuran. This reaction produces THNMC in high yield and purity. The synthesis method has been optimized to produce THNMC on a large scale, making it readily available for scientific research.
properties
CAS RN |
1136-84-1 |
|---|---|
Product Name |
5,6,7,8-Tetrahydro-1-naphthyl methylcarbamate |
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-1-yl N-methylcarbamate |
InChI |
InChI=1S/C12H15NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h4,6,8H,2-3,5,7H2,1H3,(H,13,14) |
InChI Key |
FDHRBCMXYSGNPA-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=CC2=C1CCCC2 |
Canonical SMILES |
CNC(=O)OC1=CC=CC2=C1CCCC2 |
Other CAS RN |
1136-84-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



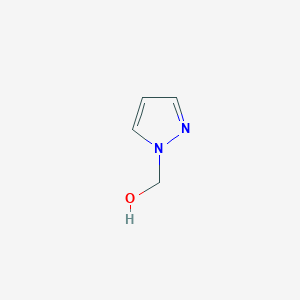
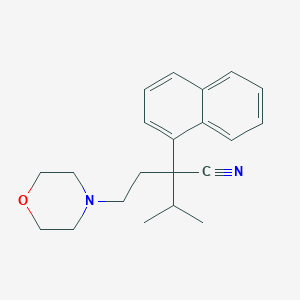

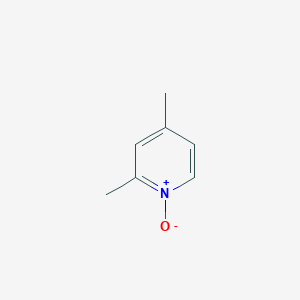
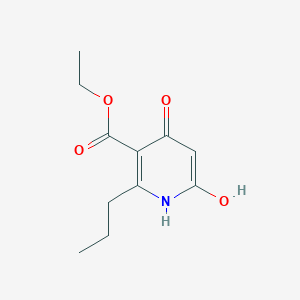
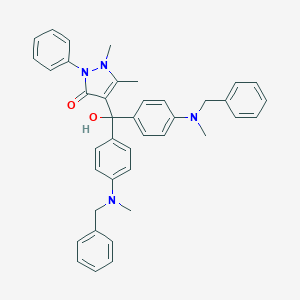


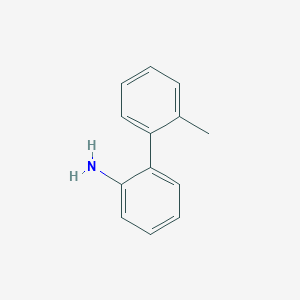

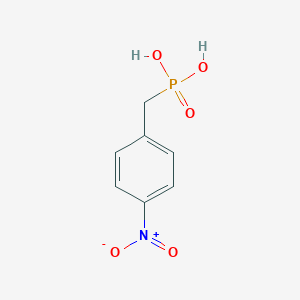
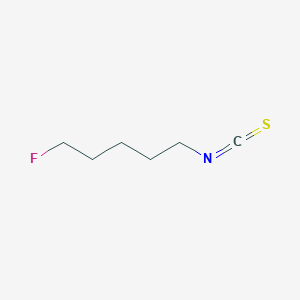
![4-Chloromethyl-[1,3]dioxane](/img/structure/B75608.png)
